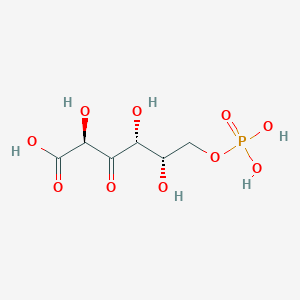
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid is a ketoaldonic acid derivative that is the 6-(dihydrogen phosphate) derivative of 3-dehydro-L-gulonic acid . It is a significant metabolite in the biochemical pathways of certain bacteria, such as Escherichia coli . This compound plays a crucial role in various metabolic reactions and is a structural derivative of 3-dehydro-L-gulonic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid typically involves the phosphorylation of 3-dehydro-L-gulonic acid. This process can be achieved through enzymatic reactions or chemical phosphorylation methods. The reaction conditions often require a controlled pH environment and the presence of specific enzymes or chemical reagents that facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research and biochemistry. it can be produced on a larger scale using biotechnological methods involving genetically engineered microorganisms that can efficiently convert substrates into the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into other forms of gulonic acid derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific catalysts or enzymes .
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of gulonic acid derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It plays a role in the metabolic pathways of certain bacteria, making it a subject of study in microbial biochemistry.
Medicine: Research into its metabolic pathways can provide insights into bacterial metabolism and potential targets for antibiotics.
Wirkmechanismus
The mechanism of action of (2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid involves its role as an intermediate in metabolic pathways. It is converted by specific enzymes into other metabolites that participate in various biochemical reactions. For example, the enzyme 3-dehydro-L-gulonate-6-phosphate decarboxylase catalyzes its conversion into L-xylulose-5-phosphate and carbon dioxide . This reaction is part of the anaerobic utilization of L-ascorbate in certain bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-dehydro-L-gulonic acid: A structural derivative of (2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid.
L-gulonic acid 6-phosphate: Another related compound involved in similar metabolic pathways.
3-dehydro-L-gulonate 6-phosphate: The conjugate base of this compound.
Uniqueness
This compound is unique due to its specific role in bacterial metabolism and its structural properties that allow it to participate in various biochemical reactions. Its phosphate group at the 6th position distinguishes it from other similar compounds and contributes to its specific reactivity and function in metabolic pathways .
Eigenschaften
Molekularformel |
C6H11O10P |
|---|---|
Molekulargewicht |
274.12 g/mol |
IUPAC-Name |
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-3,5,7-8,10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3+,5-/m0/s1 |
InChI-Schlüssel |
BDUIIKXSXFDPEC-LWKDLAHASA-N |
Isomerische SMILES |
C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(=O)C(C(=O)O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















